molecular formula C10H13BO3 B2737503 [4-(But-2-en-1-yloxy)phenyl]boronic acid CAS No. 938443-40-4

[4-(But-2-en-1-yloxy)phenyl]boronic acid

Cat. No. B2737503
CAS RN: 938443-40-4
M. Wt: 192.02
InChI Key: OVGCUCIIUMMWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(But-2-en-1-yloxy)phenyl]boronic acid” is a type of boronic acid. Boronic acids are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .


Molecular Structure Analysis

The molecular weight of “[4-(But-2-en-1-yloxy)phenyl]boronic acid” is 192.02 . Its IUPAC name is 4-[(2E)-2-butenyloxy]phenylboronic acid . The InChI code is 1S/C10H13BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2-7,12-13H,8H2,1H3/b3-2+ .


Chemical Reactions Analysis

Boronic acids and their esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They can also be used in the preparation of sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Scientific Research Applications

Suzuki–Miyaura Coupling

Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread use due to its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents .

Applications::

Safety and Hazards

“[4-(But-2-en-1-yloxy)phenyl]boronic acid” has several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[4-[(E)-but-2-enoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2-7,12-13H,8H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGCUCIIUMMWEJ-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC=CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)OC/C=C/C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(But-2-en-1-yloxy)phenyl]boronic acid

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